![molecular formula C14H14BFO3 B2511399 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid CAS No. 2096331-49-4](/img/structure/B2511399.png)
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
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Overview
Description
“2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Chemical Reactions Analysis
Boronic acids, such as “2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid”, are known to participate in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura (SM) cross-coupling reaction is a widely-used method for forming carbon-carbon bonds . This reaction uses organoboron reagents, which are stable, easy to prepare, and environmentally friendly . 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid could potentially be used as an organoboron reagent in this reaction .
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid, has been identified as a convenient reagent for the synthesis of benzyl ethers and esters . This compound can be used to transfer the benzyl group to other molecules, creating new compounds .
Future Directions
Boronic acids and their derivatives have been gaining interest in medicinal chemistry, mainly due to their diverse biological activities, such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, the studies with boronic acids in medicinal chemistry are expected to be extended in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQCNDNFRBVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid |
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